2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 3,4-dihydro-2H-1λ⁶-benzothiadiazine core with three oxo groups (trione). Key structural features include:
- A 3,5-dimethylphenyl group at position 2, contributing steric bulk and lipophilicity.
- A methyl group at position 4, further enhancing hydrophobicity.
- A partially saturated dihydrothiadiazine ring, which may influence conformational flexibility compared to fully aromatic systems.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-12(2)10-13(9-11)18-16(19)17(3)14-6-4-5-7-15(14)22(18,20)21/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXVQTXQAFLARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a compound belonging to the class of benzothiadiazine derivatives. This compound exhibits significant biological activity due to its unique chemical structure and functional groups. This article will explore its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzothiadiazine core with methyl substitutions that enhance its reactivity and stability. The trione functionality is particularly important for its biological activity. Below is a summary of its structural characteristics:
| Property | Description |
|---|---|
| Chemical Formula | C13H14N2O3S |
| Molecular Weight | 278.33 g/mol |
| Structure | Chemical Structure |
Biological Activity
Research indicates that this compound interacts with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways. Key findings include:
- Anti-inflammatory Effects : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This inhibition leads to reduced production of pro-inflammatory mediators such as cytokines and chemokines.
- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic processes related to inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
The mechanism by which this compound exerts its effects includes:
- Binding to Molecular Targets : The compound binds to specific enzymes and receptors, modulating their activity.
- Inhibition of Signaling Pathways : By interfering with the NF-κB pathway and other related signaling cascades, the compound can effectively reduce inflammation and possibly exert anti-cancer effects.
Case Studies
Several studies have investigated the biological effects of benzothiadiazine derivatives similar to this compound:
- Study on Inflammation : A study demonstrated that compounds with similar structures significantly reduced inflammatory markers in vitro and in vivo models of arthritis .
- Cancer Research : Another research project focused on the anti-cancer properties of related benzothiadiazine derivatives showed promising results in inhibiting tumor growth in animal models .
Applications
The unique properties of this compound make it valuable for several applications:
- Medicinal Chemistry : It is being explored as a potential pharmacophore for drug development targeting inflammatory diseases and cancer.
- Material Science : The compound's electronic properties are also being investigated for applications in organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound belongs to a broader class of benzothiadiazine and triazine derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Electronic and Steric Effects
- Methyl vs. In contrast, methoxy-substituted analogs (e.g., ) exhibit stronger electron-donating effects, which may enhance hydrogen-bonding interactions with biological targets .
Functional Group Utility
- Propargyl Group () : The propargyl substituent enables click chemistry modifications, a feature absent in the target compound. This highlights the versatility of benzothiadiazines in drug discovery .
Core Modifications
- Dihydro vs.
- Triazinone vs. Benzothiadiazine: Triazinone derivatives () exhibit distinct electronic profiles due to their nitrogen-rich cores, suggesting divergent biological targets compared to sulfone-containing benzothiadiazines .
Preparation Methods
Sulfonamide Intermediate Preparation
The synthesis begins with 2-nitrobenzenesulfonyl chloride, which is reacted with 2,6-dimethylbenzenamine in methanol/water under reflux to yield N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide. Reduction of the nitro group using hydrazine monohydrate and ferric chloride produces the corresponding 2-aminobenzenesulfonamide (yield: 95–99%).
Cyclization with Trimethyl Orthoacetate
The 2-aminobenzenesulfonamide undergoes cyclization with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide core. This step proceeds via nucleophilic attack of the amine on the orthoester, followed by elimination of methanol. Reaction conditions:
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% | Maximizes yield |
| Solvent System | Dioxane/H₂O, THF/H₂O | Dioxane/H₂O (4:1) | Enhances solubility |
| Reaction Time | 6–24 h | 12 h | Balances conversion & side reactions |
Methylation at Position 4
The methyl group at position 4 is introduced either during core formation or via post-cyclization alkylation.
Direct Methylation During Cyclization
Using trimethyl orthoacetate in the cyclization step inherently installs the 3-methyl group, which is subsequently oxidized to the trione. Oxidation with KMnO₄ or CrO₃ under acidic conditions yields the 1,1,3-trione functionality:
Post-Cyclization Alkylation
Alternative routes employ alkylation of a deprotonated benzothiadiazine intermediate. For example, treatment with methyl iodide in the presence of NaH:
Final Product Characterization and Purification
The crude product is purified via recrystallization or column chromatography. Key analytical data from literature analogs include:
Table 2: Spectroscopic Data for Analogous Compounds
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Methods
Industrial-Scale Considerations
Patents highlight the use of triphosgene as a chlorinating agent for related intermediates, emphasizing operational simplicity and reduced waste. Key adaptations for scale-up include:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione to improve yield and purity?
- Methodology :
- Use multi-step reactions starting with 3,5-dimethylphenyl isocyanate and methyl-substituted thioketones under controlled temperatures (40–60°C) to form the benzothiadiazine core .
- Optimize solvent systems (e.g., anhydrous THF or DMF) to stabilize intermediates and reduce side reactions .
- Implement continuous flow chemistry to enhance reaction scalability and reproducibility, achieving yields >75% .
- Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3,5-Dimethylphenyl isocyanate | THF | 50 | 65 |
| 2 | Methyl thioketone | DMF | 60 | 78 |
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl groups at 3,5-dimethylphenyl and benzothiadiazine core) .
- X-ray Diffraction (XRD) : Resolve crystal structure to validate dihedral angles between the benzothiadiazine ring and aryl substituents .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodology :
- Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ dose-response curves to assess antiproliferative activity .
- Test antimicrobial activity via broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Example Screening Data :
| Assay Type | Target | IC₅₀/ MIC (µM) | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | Breast Cancer | 12.3 | |
| Antimicrobial | S. aureus | 45.6 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?
- Methodology :
- Synthesize analogs with modifications to the 3,5-dimethylphenyl group (e.g., halogenation, methoxy substitution) and compare bioactivity .
- Use molecular docking to predict interactions between substituents and target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- SAR Insights :
- Fluorination at the phenyl ring enhances metabolic stability but reduces solubility .
- Methyl groups on the benzothiadiazine core improve binding affinity to hydrophobic enzyme pockets .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodology :
- Validate assay protocols by standardizing cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Perform dose-response curves in triplicate to ensure reproducibility .
- Use orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays) to confirm mechanisms .
Q. What computational strategies are recommended for predicting binding interactions with biological targets?
- Methodology :
- Perform molecular dynamics (MD) simulations (50 ns trajectories) to analyze stability of the compound-enzyme complex .
- Apply QSAR models to correlate electronic properties (e.g., logP, polar surface area) with activity .
- Example Computational Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.8 | H-bond with Arg120 |
| DNA Gyrase | -8.2 | Hydrophobic packing |
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodology :
- Store samples in amber vials under inert gas (N₂) at -20°C to prevent oxidation .
- Use stabilizers (e.g., BHT at 0.01% w/v) in lyophilized formulations .
- Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
